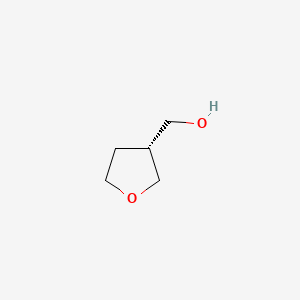

(R)-Tetrahydrofuran-3-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

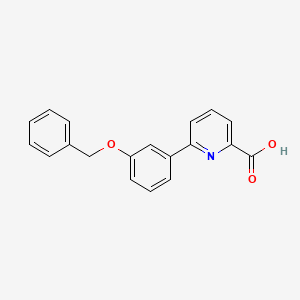

(R)-Tetrahydrofuran-3-ylmethanol, also known as RTHF-3M, is a chiral alcohol which has been studied for its potential applications in chemical synthesis, scientific research, and drug development. RTHF-3M has been found to be a useful chiral building block for the synthesis of various compounds such as enantiomers, diastereomers, and polymers. In addition, the compound has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Applications De Recherche Scientifique

Synthetic Applications

(R)-Tetrahydrofuran-3-ylmethanol plays a crucial role in the synthesis of complex molecules. For instance, its derivatives have been utilized in the synthesis of dideoxynucleosides, demonstrating its potential in creating analogues for biomedical applications, including those that target HIV, albeit with varying degrees of activity (Swenson, Nair, & Bera, 2000). Additionally, its involvement in reductive and brominative termination of alkenol cyclizations showcases its versatility in generating functionalized tetrahydrofurans, which are valuable in synthetic chemistry for creating diverse molecular architectures (Schuch et al., 2009).

Catalysis and Reaction Mechanisms

In catalysis, (R)-Tetrahydrofuran-3-ylmethanol derivatives have facilitated innovative approaches to molecular oxygen activation and stereoselective synthesis. A notable application includes the use of oxygen and cobalt(II) complexes for oxidative cyclizations, producing tetrahydrofuran-syntheses from unsaturated alcohols. This method emphasizes the compound's role in enabling diastereoselective reactions, which are fundamental in the development of pharmaceuticals and fine chemicals (Menéndez Pérez, Schuch, & Hartung, 2008).

Materials Science

In materials science, derivatives of (R)-Tetrahydrofuran-3-ylmethanol have been explored for their potential in drug delivery systems. Perylene-3-ylmethanol, for example, has been developed into fluorescent organic nanoparticles, acting as a multifunctional platform for drug delivery, phototriggering, cell imaging, and real-time monitoring of drug release. This application underscores the compound's contribution to advancing nanomedicine and targeted therapy technologies (Jana et al., 2012).

Propriétés

IUPAC Name |

[(3R)-oxolan-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Tetrahydrofuran-3-ylmethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597831.png)

![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)